Cas no 887889-53-4 (2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

2-(5-Bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based heterocyclic compound featuring a brominated methoxyphenyl group and a dichlorophenyl substituent. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of electron-withdrawing groups (bromo, dichloro) and a carboxamide moiety enhances its binding affinity and selectivity toward target proteins. This compound may exhibit improved stability and metabolic resistance due to its substituted aromatic systems. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and biochemical research. Analytical characterization confirms high purity and consistent batch-to-batch reproducibility.
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide structure
887889-53-4 structure
Product Name:2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No:887889-53-4
MF:C19H12BrCl2N5O3
MW:509.140280723572
CID:5776394
PubChem ID:16815170
Update Time:2025-10-10

2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024596723
    • F0683-0425
    • 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
    • 887889-53-4
    • 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide
    • 7H-Purine-6-carboxamide, 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8,9-dihydro-8-oxo-
    • Inchi: 1S/C19H12BrCl2N5O3/c1-30-13-5-2-8(20)6-10(13)17-24-14(16(23)28)15-18(26-17)27(19(29)25-15)9-3-4-11(21)12(22)7-9/h2-7H,1H3,(H2,23,28)(H,25,29)
    • InChI Key: OFZBAKKXVZXDKQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C1N=C(C(N)=O)C2=C(N=1)N(C1C=CC(=C(C=1)Cl)Cl)C(N2)=O)OC

Computed Properties

  • Exact Mass: 506.95006g/mol
  • Monoisotopic Mass: 506.95006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.692±0.06 g/cm3(Predicted)
  • pka: 7.30±0.20(Predicted)

2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Pricemore >>

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Additional information on 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Comprehensive Overview of 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 887889-53-4)

The compound 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 887889-53-4) is a structurally complex purine derivative with significant potential in pharmaceutical research. Its unique molecular architecture, featuring a purine core substituted with bromophenyl, dichlorophenyl, and carboxamide groups, makes it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of inflammatory diseases and neurological disorders, which are among the most searched health topics today.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for more effective treatments for chronic conditions. The purine scaffold of this compound is particularly noteworthy, as purines are fundamental to biological processes such as signal transduction and energy metabolism. The presence of halogenated aromatic rings (bromo and dichloro substitutions) enhances its binding affinity to target proteins, a feature often highlighted in drug design optimization discussions. This aligns with current trends in computational chemistry and AI-driven drug discovery, where users frequently search for "how to improve drug binding affinity" or "halogen interactions in medicinal chemistry."

Another area of interest is the compound's potential role in kinase inhibition. Kinases are a hot topic in biomedical research due to their involvement in cancer and autoimmune diseases. The 8-oxo-8,9-dihydro-7H-purine moiety in this molecule suggests possible interactions with ATP-binding sites, a mechanism exploited by many kinase inhibitors. This connection is particularly relevant given the rising popularity of searches like "new kinase inhibitors 2024" or "purine-based kinase inhibitors." Researchers are also investigating whether this compound could modulate G-protein-coupled receptors (GPCRs), another frequent search term in pharmacology forums.

From a synthetic chemistry perspective, the preparation of 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves multi-step organic transformations, including Pd-catalyzed cross-coupling and cyclization reactions. These methods are widely discussed in academic and industrial settings, as evidenced by search queries such as "efficient purine synthesis" or "bromophenyl incorporation strategies." The compound's carboxamide group further adds to its synthetic versatility, enabling derivatization for structure-activity relationship (SAR) studies—a key focus in modern medicinal chemistry optimization.

Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are also under scrutiny. With growing public interest in "green chemistry" and "sustainable drug development," researchers are evaluating its biodegradability and metabolic stability. The methoxy and dichlorophenyl groups may influence its pharmacokinetic profile, a topic frequently searched by professionals in pharmaceutical formulation. Additionally, computational tools like molecular docking and QSAR modeling are being employed to predict its behavior in biological systems, reflecting the intersection of cheminformatics and experimental research.

In conclusion, 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 887889-53-4) represents a compelling case study in contemporary drug discovery. Its structural features align with multiple trending research areas, from kinase-targeted therapies to sustainable synthetic methods. As the scientific community continues to explore its potential, this compound may pave the way for innovative treatments addressing some of today's most pressing medical challenges.

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